molecular formula C14H9FO4 B599210 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid CAS No. 1261943-47-8

2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Cat. No.: B599210
CAS No.: 1261943-47-8
M. Wt: 260.22
InChI Key: BUQRZVJBMSYTHL-UHFFFAOYSA-N
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Description

Tetrakis (4-carboxyphenyl) porphyrin (TCPP) is a typical photosensitizer (PS) favored by researchers . TCPP itself has powerful performance, which can be modified and coupled to obtain nanotherapeutic agents with excellent therapeutic effects .


Synthesis Analysis

TCPP can be synthesized and characterized by IR, proton NMR, and mass spectroscopy . The ground and excited state nature of new derivatives were examined using UV-Vis absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .


Molecular Structure Analysis

TCPP is a member of the porphyrin family and has been widely used in material design for cancer therapy . The basic building block of porphyrin consists of a tetrapyrrole ring that primarily seen in the large number of photosensitizer’s structure employed for the cancer treatments .


Chemical Reactions Analysis

TCPP can be modified and coupled to obtain nanotherapeutic agents with excellent therapeutic effects . They used nucleating modulators 4,4′-biphenyldicarboxylic acid (BPDC) and benzoic acid (BA) to control the size of the Zn-TCPP nanodisks .


Physical and Chemical Properties Analysis

New derivatives of TCPP were designed, synthesized, and characterized by IR, proton NMR, and mass spectroscopy . The ground and excited state nature of new derivatives were examined using UV-Vis absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .

Scientific Research Applications

Crystal Structure Evaluation of Metal(II) Fluorobenzoates

Research on metal(II) fluorobenzoates with various N-donor ligands aims to elucidate the impact of different metals and ligands on the molecular structures of target molecules. This can aid in designing specific compounds for materials science applications, including the development of novel coordination polymers with potential uses in catalysis, magnetism, and luminescence (Öztürkkan & Necefoğlu, 2022).

Pharmacological Activities of Gallic Acid

Gallic acid, a naturally occurring phenolic compound, has been extensively studied for its powerful anti-inflammatory properties. Similar research can be conducted on "4-(4-Carboxyphenyl)-3-fluorobenzoic acid" to explore its pharmacological potential, especially if structural analogies suggest similar biological activities (Bai et al., 2020).

Environmental Fate and Behavior of Parabens

Studies on the environmental fate, behavior, and ecotoxicological impacts of parabens, which share functional group similarities with "4-(4-Carboxyphenyl)-3-fluorobenzoic acid," can provide insights into the environmental implications of releasing such chemicals into ecosystems. This includes understanding their biodegradation, bioaccumulation, and potential endocrine-disrupting effects in aquatic environments (Haman et al., 2015).

Analytical Methods for Antioxidant Activity

The development of analytical methods to determine antioxidant activity is crucial in evaluating the potential health benefits of compounds. Research on methods such as ORAC, HORAC, and DPPH assays can be applicable to studying "4-(4-Carboxyphenyl)-3-fluorobenzoic acid" for its antioxidant properties, which are significant in food science, pharmacology, and cosmetic applications (Munteanu & Apetrei, 2021).

Synthesis and Evaluation of Fluoroquinolones

The synthesis and pharmacological evaluation of fluoroquinolones, based on modifications of benzoic acid derivatives, highlight the importance of fluorinated compounds in developing antibacterial agents. Similar methodologies could be explored for "4-(4-Carboxyphenyl)-3-fluorobenzoic acid" to assess its potential as a precursor or active agent in medicinal chemistry (da Silva et al., 2003).

Mechanism of Action

As a typical photosensitizer (PS), TCPP is favored by researchers . TCPP itself has powerful performance, which can be modified and coupled to obtain nanotherapeutic agents with excellent therapeutic effects .

Future Directions

TCPP-based nanocomposites have been researched for tumor therapy in recent years . The challenges in the tumor therapy of TCPP-based nanocomposites and possible research directions to achieve highly efficient therapeutic effects are discussed .

Properties

IUPAC Name

4-(4-carboxyphenyl)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-12-7-10(14(18)19)5-6-11(12)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQRZVJBMSYTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689918
Record name 2-Fluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-47-8
Record name 2-Fluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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